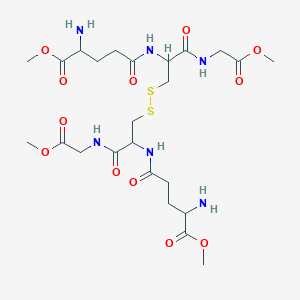
H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe is a synthetic peptide derivative It is composed of a sequence of amino acids with specific modifications, including methylation and the presence of a cysteine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA or similar reagents.
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification methods such as HPLC are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include disulfide-linked peptides, reduced peptides with free thiol groups, and substituted peptides with various functional groups.
Scientific Research Applications
H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel biomaterials and as a component in diagnostic assays.
Mechanism of Action
The mechanism of action of H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe involves its interaction with specific molecular targets. The cysteine residue can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, the peptide backbone can interact with receptors or enzymes, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe: A similar compound with a single peptide chain.
H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe: The compound , with two identical peptide chains.
Uniqueness
The uniqueness of This compound lies in its dimeric structure, which can enhance its binding affinity and specificity for target proteins. This dimeric form can also provide increased stability and resistance to enzymatic degradation compared to its monomeric counterpart.
Properties
IUPAC Name |
methyl 2-amino-5-[[3-[[2-[(4-amino-5-methoxy-5-oxopentanoyl)amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N6O12S2/c1-39-19(33)9-27-21(35)15(29-17(31)7-5-13(25)23(37)41-3)11-43-44-12-16(22(36)28-10-20(34)40-2)30-18(32)8-6-14(26)24(38)42-4/h13-16H,5-12,25-26H2,1-4H3,(H,27,35)(H,28,36)(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCLQWHVMXECKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)NC(=O)CCC(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N6O12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

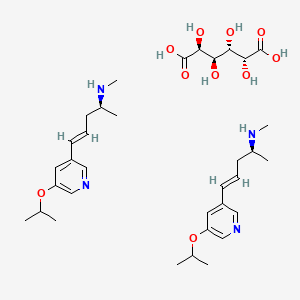
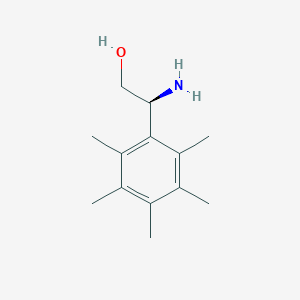
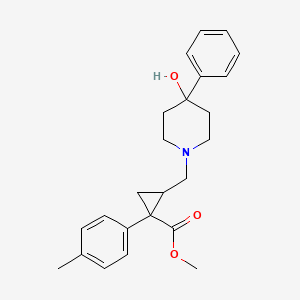
![methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296121.png)
![1-[5-(2-Amino-thiazol-4-yl)-2,3-dihydro-indol-1-yl]-2-methyl-butan-1-one](/img/structure/B12296131.png)
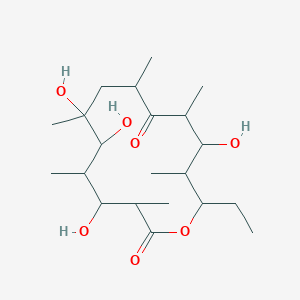

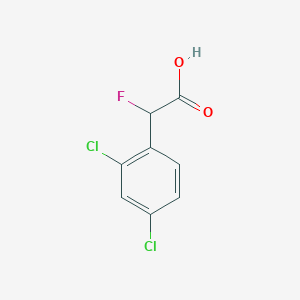
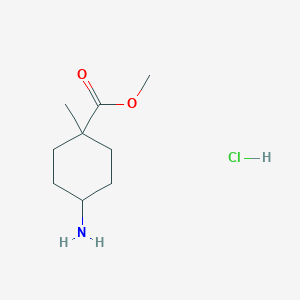
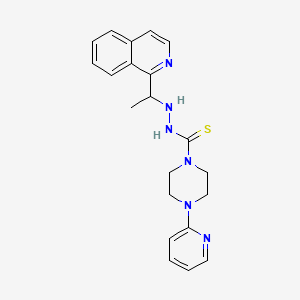
![(R)-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B12296186.png)
![Methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12296189.png)
![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B12296191.png)
